セルトラリン、シス-(-)-
概要
説明
. This compound is characterized by the presence of a dichlorophenyl group and a tetrahydronaphthalen-1-amine core, making it a subject of interest in chemical and pharmaceutical research.
科学的研究の応用
(1R,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new synthetic methodologies.
Biology: The compound is studied for its potential effects on biological systems, particularly in the modulation of neurotransmitter activity.
Medicine: It serves as a precursor or intermediate in the synthesis of pharmaceutical agents, particularly those targeting mental health disorders.
作用機序
Sertraline, cis-(-), also known as Sertraline, (1R,4R)- or (1R,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine or Sertraline enantiomer, is a potent and selective inhibitor of serotonin reuptake . This article will discuss the mechanism of action of Sertraline, cis-(-) in detail.
Target of Action
Sertraline primarily targets the serotonin transporter (SERT) , leading to an increase in serotonergic activity . It also interacts with other targets such as 5-HTR 2B (5-hydroxytryptamine receptor 2B subtype), SLC6A2 (norepinephrine transporter), SLC6A3 (dopamine transporter) and SLC6A4 (serotonin transporter) .
Mode of Action
Sertraline selectively inhibits the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane, thereby increasing serotonergic activity . It binds to its targets and inhibits their function, leading to increased synaptic concentration of serotonin in the central nervous system .
Biochemical Pathways
Sertraline affects several biochemical pathways. It has been found to modulate autophagy, cause DNA fragmentation, and induce radical oxygen species (ROS) formation . It also targets important cellular pathways involved in tumorigenesis such as the TNF-MAP4K4-JNK pathway, the antiapoptotic pathway PI3K/Akt/mTOR, and the AMPK/mTOR axis .
Pharmacokinetics
Sertraline is slowly absorbed following oral administration and undergoes extensive first-pass oxidation to form N-desmethyl-sertraline, a weakly active metabolite . It has a half-life of about 26 hours . Sertraline mildly inhibits the CYP2D6 isoenzyme, resulting in 10%–50% elevation in plasma levels of a co-administered CYP2D6 substrate . Its effect on cyp1a2, cyp3a3/4, cyp2c9, and cyp2c19 appears minimal .
Result of Action
Sertraline decreases cell viability, proliferation, migration, and invasion, induces apoptosis, and causes cell cycle arrest in different types of cancer cells . It also has a positive regulatory effect on both the formation of neural precursor cells and the survival of newly formed neurons in the hypothalamus .
Action Environment
Environmental factors and stress factors can affect the physiological response to sertraline . For instance, chronic mild stress can lead to biochemical changes that persist over 4 weeks, with lower levels of branched chain amino acids correlating to better treatment outcomes .
生化学分析
Biochemical Properties
Sertraline, cis-(-)- selectively inhibits the plasma membrane serotonin transporter (SERT) and thereby blocks serotonin re-uptake from the neuronal synapse . This results in an increase in serotonergic neurotransmission by allowing serotonin molecules to act for extended periods of time .
Cellular Effects
Sertraline, cis-(-)- has been shown to have strong growth inhibitory effects on certain types of cells . It can inhibit photosynthetic pigment synthesis, cause oxidative damage, destroy cell membranes, and promote certain types of synthesis and release .
Molecular Mechanism
The molecular mechanism of action of Sertraline, cis-(-)- involves the inhibition of the serotonin transporter, leading to an increase in the concentration of serotonin in the synaptic cleft . This results in enhanced serotonergic neurotransmission, which is believed to be the primary mechanism underlying its therapeutic effects .
Temporal Effects in Laboratory Settings
Sertraline, cis-(-)- has a linear pharmacokinetic profile and a half-life of about 26 hours . Its major metabolite, desmethylsertraline, does not appear to inhibit serotonin reuptake . Several weeks of therapy with sertraline may be required before beneficial effects are noticed .
Dosage Effects in Animal Models
In animal models, the effects of Sertraline, cis-(-)- have been observed to vary with different dosages . At certain doses, it has been shown to reduce aggressive behavior, while at other doses, it can cause side effects such as tiredness, vomiting, diarrhea, lack of appetite, anxiety, irritability, sleeplessness, shaking, tremors, itchy skin, or panting .
Metabolic Pathways
Sertraline, cis-(-)- is metabolized by multiple cytochrome P450 enzymes, monoamine oxidases, and glucuronyl transferases . Its major metabolic pathways have been established in animal studies and are presumed to be similar in humans .
Transport and Distribution
Sertraline, cis-(-)- is widely distributed, and its volume of distribution is estimated to be more than 20L/kg . Post-mortem studies in humans have measured liver tissue concentrations of 3.9–20 mg/kg for sertraline and between 1.4 to 11 mg/kg for its active metabolite, N-desmethyl-sertraline .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the presynaptic terminals where it inhibits the serotonin transporter .
準備方法
The synthesis of (1R,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves several steps, typically starting with the preparation of the tetrahydronaphthalene core This can be achieved through a series of reactions including hydrogenation and cyclizationIndustrial production methods often involve the use of high-pressure hydrogenation and advanced catalytic systems to ensure high yield and purity .
化学反応の分析
(1R,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its fully saturated form.
類似化合物との比較
(1R,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can be compared with other similar compounds, such as:
(S)-Sertraline: Another stereoisomer of sertraline, differing in its spatial arrangement, which can lead to variations in biological activity.
Fluoxetine: A selective serotonin reuptake inhibitor with a different chemical structure but similar therapeutic effects.
Paroxetine: Another selective serotonin reuptake inhibitor with distinct pharmacokinetic properties.
This compound’s uniqueness lies in its specific stereochemistry and the presence of the dichlorophenyl group, which contributes to its distinct pharmacological profile.
特性
IUPAC Name |
(1R,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/t12-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKDLMBJGBXTGI-SJKOYZFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CC[C@@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401036448 | |
Record name | cis-(-)-Sertraline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401036448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665111 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
79617-98-4 | |
Record name | Sertraline, cis-(-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079617984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-(-)-Sertraline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401036448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SERTRALINE, CIS-(-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVO48CMI7U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is understanding the solid-state characteristics of Sertraline enantiomers important?
A1: Research has shown that the crystalline Sertraline enantiomer exhibits less polymorphism compared to its hydrochloride salt. [] This is crucial as less polymorphism generally translates to more predictable and consistent drug manufacturing and performance. Knowing that the Sertraline racemate exists as a racemic compound, confirmed by melting point phase diagram and spectroscopy analysis, helps in understanding its solid-state behavior and potential implications for drug formulation. [] Additionally, the crystal structures of both the racemate (monoclinic P121/n1) and enantiomer (P21) have been determined, providing valuable insights into their molecular arrangements and potential impact on physicochemical properties. []
Q2: What analytical techniques are effective for separating and quantifying Sertraline enantiomers?
A2: Microemulsion electrokinetic chromatography (MEKC) has proven effective in separating the cis-trans isomers and enantiomers of Sertraline. [] This method utilizes a capillary modified with a molecular film composed of poly(diallyldimethylammonium-chloride) and β-cyclodextrin. This specific setup, combined with a microemulsion containing acetonitrile, sodium dodecyl sulfate, n-butanol, and n-hexane buffered with sodium tetraborate, enables the baseline separation of all four Sertraline cis-trans isomers and enantiomers. [] This method offers a sensitive detection limit, reaching 0.15 mg/L for some isomers and enantiomers, making it suitable for analyzing even low concentrations of Sertraline in various matrices. []
Q3: Can you elaborate on other analytical methods employed in studying Sertraline enantiomers?
A3: Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI/MS/MS) combined with a direct injection achiral-chiral column switching technique has proven valuable in determining the plasma levels of Sertraline enantiomers in rats. [] While the abstract doesn't provide detailed methodology, this approach highlights the use of sophisticated analytical techniques for studying the pharmacokinetics of Sertraline enantiomers in biological samples.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。